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Abstract
AZ3391, also known as [11C]AZ14193391, is a novel, potent, and subtype-selective

radioligand for Poly (ADP-ribose) polymerase 1 (PARP-1) designed for in vivo imaging using

Positron Emission Tomography (PET). Its key characteristic is its ability to penetrate the blood-

brain barrier, offering a unique tool to investigate PARP-1 engagement in the central nervous

system. This technical guide provides a comprehensive overview of the discovery and

preclinical development of AZ3391, based on publicly available information. While detailed

quantitative data and specific experimental protocols from the primary research are not fully

available in the public domain, this document synthesizes the existing knowledge to present a

thorough understanding of AZ3391's development and potential applications.

Introduction
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response

pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP-1

has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA

repair pathways, such as those with BRCA1/2 mutations. The development of PET radioligands

for PARP-1 is critical for understanding the enzyme's role in various pathologies, assessing the

efficacy of PARP inhibitors, and guiding patient selection in clinical trials. AZ3391 was

developed to address the need for a PARP-1 selective PET tracer capable of crossing the

blood-brain barrier, a significant limitation of many existing PARP inhibitors and imaging agents.
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Discovery and Rationale
AZ3391 was identified through a dedicated medicinal chemistry program at AstraZeneca aimed

at discovering novel and selective PARP-1 inhibitors.[2][3] The development of AZ3391 was

driven by the need for a tool to non-invasively assess PARP-1 engagement in the brain, a

critical aspect for the development of PARP inhibitors for brain tumors and other central

nervous system disorders. The core structure of AZ3391 is derived from a series of potent

PARP-1 inhibitors, with modifications to optimize its properties as a PET radioligand, including

the incorporation of a carbon-11 isotope for detection.

Preclinical Development
The preclinical evaluation of AZ3391 has demonstrated its potential as a specific and selective

PARP-1 PET radioligand. The key findings from these studies are summarized below.

In Vitro Characterization
In vitro studies were conducted to assess the binding specificity of AZ3391 to PARP-1.

Data Presentation

While specific binding affinity values (e.g., IC50, Ki) for AZ3391 are not publicly available,

qualitative data from in vitro autoradiography studies have been reported.
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Assay Tissue/Cell Type Key Findings
Reference
Compound(s)

In Vitro

Autoradiography

Tumor xenografts,

Non-human primate

and human brain

cerebellum

Dense binding of

[11C]AZ3391 in

tissues with high

PARP-1 expression.

Olaparib, AZD5305

Binding of

[11C]AZ3391 was

completely blocked by

high concentrations of

Olaparib and

AZD5305,

demonstrating specific

binding to PARP-1.

Experimental Protocols

A detailed, step-by-step protocol for the in vitro autoradiography is not available. However, a

general workflow can be inferred.

Tissue Preparation

Incubation

Washing & Drying Imaging & Analysis

Obtain tissue sections
(e.g., tumor xenograft, brain tissue) Mount sections on slides Incubate slides with

[11C]AZ3391 solution

Parallel incubation with
[11C]AZ3391 + blocker
(Olaparib or AZD5305)

Wash slides to remove
unbound radioligand Dry slides

Expose slides to
phosphor imaging plate

or film
Quantify signal intensity

Click to download full resolution via product page

Caption: General workflow for in vitro autoradiography.
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In Vivo Characterization
In vivo studies in non-human primates were crucial for demonstrating the blood-brain barrier

permeability and specific PARP-1 binding of AZ3391 in a living system.

Data Presentation

Quantitative data from in vivo PET imaging studies are not available in a tabular format. The

key qualitative findings are summarized below.

Animal Model Key Findings Blocking Agent

Non-human primate

High uptake of [11C]AZ3391 in

organs with known high PARP-

1 expression (brain, spleen,

bone marrow).

AZD9574

Dose-dependent blocking of

[11C]AZ3391 uptake in these

organs with pre-treatment of

AZD9574, confirming in vivo

specificity to PARP-1.

The tracer exhibited slow or

irreversible brain kinetics.[2]

Experimental Protocols

A detailed protocol for the in vivo PET imaging studies in non-human primates is not publicly

available. A generalized workflow is presented below.
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Animal Preparation

PET Imaging

Data Analysis
Anesthetize

non-human primate

Catheter insertion for
radioligand injection
and blood sampling

Baseline PET scan:
Inject [11C]AZ3391

Blocking scan:
Pre-treat with AZD9574,
then inject [11C]AZ3391

Dynamic PET data
acquisition Image reconstruction

Kinetic modeling to
quantify tracer uptake

and binding

Click to download full resolution via product page

Caption: Generalized workflow for in vivo PET imaging.

Mechanism of Action and Signaling Pathway
AZ3391 functions as a competitive inhibitor of PARP-1. By binding to the catalytic domain of

the enzyme, it prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of

single-strand DNA breaks. In the context of PET imaging, the radiolabeled [11C]AZ3391 allows

for the non-invasive visualization and quantification of PARP-1 expression.
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DNA Single-Strand Break

PARP-1

recruits & activates

Poly(ADP-ribose) (PAR)

catalyzes synthesis of

NAD+

substrate

DNA Repair Proteins
(e.g., XRCC1, Ligase III)

recruits

DNA Repair

facilitate

[11C]AZ3391

inhibits

Click to download full resolution via product page

Caption: PARP-1 signaling and inhibition by AZ3391.

Potential Applications and Future Directions
The development of AZ3391 represents a significant advancement in the field of molecular

imaging. Its ability to cross the blood-brain barrier and selectively bind to PARP-1 opens up

several potential applications:

Neuro-oncology: Assessing PARP-1 expression in primary and metastatic brain tumors to

guide treatment with PARP inhibitors.

Pharmacodynamic Biomarker: Measuring target engagement of PARP inhibitors in the brain

to optimize dosing and treatment schedules.
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Neurological Disorders: Investigating the role of PARP-1 in neurodegenerative diseases and

other CNS disorders.

Further clinical development of [11C]AZ3391 will be crucial to validate its utility in these

applications and to establish its role in personalized medicine.

Conclusion
AZ3391 is a promising, first-in-class, blood-brain barrier permeable, and subtype-selective

PARP-1 PET radioligand.[2][3] Preclinical studies have successfully demonstrated its specificity

for PARP-1 both in vitro and in vivo. While detailed quantitative data and experimental

protocols are not yet widely available, the existing information strongly supports its further

development as a valuable tool for assessing PARP-1 engagement in the central nervous

system, with the potential to significantly impact the development of therapies for a range of

diseases.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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